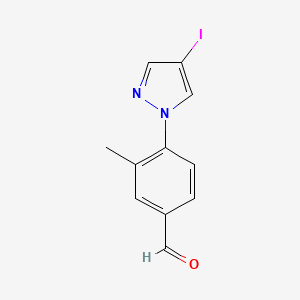
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 4-iodo-1H-pyrazol-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde typically involves the iodination of pyrazole derivatives followed by the formation of the benzaldehyde moiety. One common method involves the reaction of 4-iodopyrazole with 3-methylbenzaldehyde under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products Formed
Oxidation: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzoic acid.
Reduction: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: A simpler analog that lacks the benzaldehyde and methyl groups.
3-Methylbenzaldehyde: Lacks the pyrazole and iodine substituents.
4-Iodo-3-methylbenzaldehyde: Lacks the pyrazole substituent.
Uniqueness
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is unique due to the combination of the 4-iodo-1H-pyrazol-1-yl group and the 3-methylbenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs mentioned above .
Properties
Molecular Formula |
C11H9IN2O |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
4-(4-iodopyrazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H9IN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3 |
InChI Key |
FRXNRGVXQHKAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


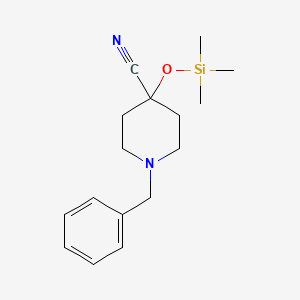
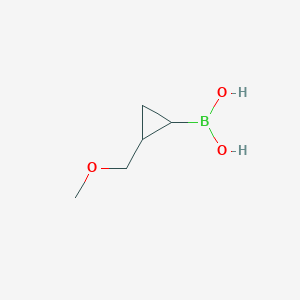
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
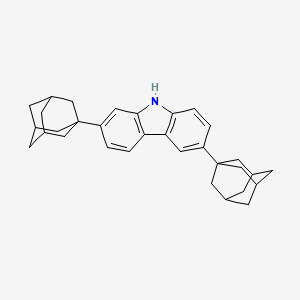


![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
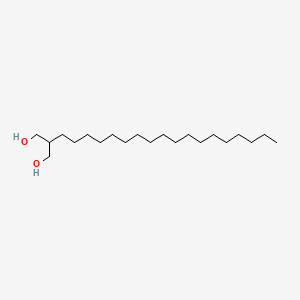
![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)
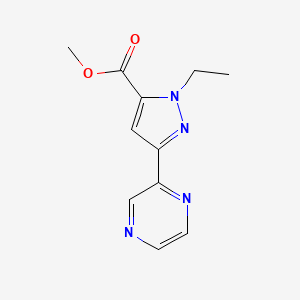
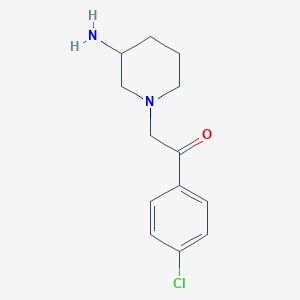

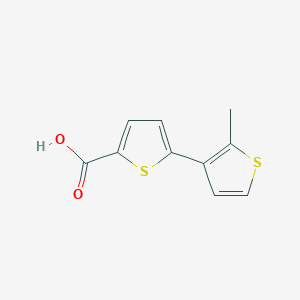
![6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B13343551.png)
